![molecular formula C11H12N2O B3261757 1-Propylquinazolin-4(1H)-one CAS No. 3476-69-5](/img/structure/B3261757.png)
1-Propylquinazolin-4(1H)-one
Overview
Description
1-Propylquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a derivative of quinazoline, which is a heterocyclic organic compound. The synthesis of 1-propylquinazolin-4(1H)-one is a complex process, and several methods have been developed for its preparation.
Scientific Research Applications
Synthesis and Catalysis
- Silica-Bonded N-propylsulfamic Acid as a Catalyst : 1-Propylquinazolin-4(1H)-one derivatives are synthesized using silica-bonded N-propylsulfamic acid (SBNPSA), which acts as a recyclable catalyst. This method involves a one-pot, three-component reaction, showcasing the compound's potential in organic synthesis and catalysis (Niknam, Jafarpour, & Niknam, 2011).
Antifungal and Antimicrobial Applications
Antifungal Bioactivities : 3-alkylquinazolin-4-one derivatives, including 1-Propylquinazolin-4(1H)-one, have been synthesized and found to possess significant antifungal activities. This positions these compounds as potential candidates in the development of new antifungal agents (Ouyang et al., 2006).
Antimicrobial Activity : In a study, various synthesized compounds related to 1-Propylquinazolin-4(1H)-one were evaluated for their antimicrobial activity against bacteria, including both Gram-positive and Gram-negative species. Some derivatives exhibited good antibacterial activity, underscoring the potential use of these compounds in antimicrobial research (Ramana et al., 2016).
Eco-Friendly Synthesis Approaches
- Eco-Friendly Synthesis in Ionic Liquids : A green chemistry approach was employed for synthesizing 1-Propylquinazolin-4(1H)-one derivatives in ionic liquids, avoiding the use of additional catalysts. This methodology emphasizes the environmental sustainability aspect of synthesizing such compounds (Chen et al., 2007).
Anticancer Potential
- Anticancer Lead and Tubulin-Binding Agents : A derivative of 1-Propylquinazolin-4(1H)-one demonstrated potent anticancer activity in vivo, inhibiting tumor growth significantly in mice. It also inhibited tumor cell proliferation and disrupted tumor vasculature, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
properties
IUPAC Name |
1-propylquinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-8-12-11(14)9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXXWJOIUJIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308470 | |
Record name | 1-Propyl-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3476-69-5 | |
Record name | 1-Propyl-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3476-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.